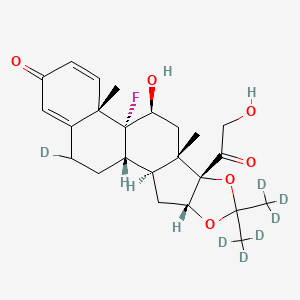
Egfr-IN-60
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Egfr-IN-60 is a potent inhibitor of the epidermal growth factor receptor (EGFR) kinase. This compound is primarily used in the treatment of non-small cell lung cancer (NSCLC) by targeting specific mutations in the epidermal growth factor receptor. The epidermal growth factor receptor is a transmembrane protein that, when activated, triggers a cascade of downstream signaling pathways involved in cell proliferation, survival, and differentiation .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Egfr-IN-60 involves multiple steps, starting with the preparation of the core quinazoline structure. The process typically includes:
Formation of the Quinazoline Core: This step involves the cyclization of anthranilic acid derivatives with formamide under high-temperature conditions.
Substitution Reactions: The quinazoline core undergoes various substitution reactions to introduce functional groups that enhance its binding affinity to the epidermal growth factor receptor. Common reagents include halogenating agents and alkylating agents.
Final Coupling: The final step involves coupling the substituted quinazoline with a morpholine derivative under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. This includes:
Batch Processing: Large reactors are used to carry out the cyclization and substitution reactions.
Purification: The crude product is purified using techniques such as recrystallization and chromatography to achieve high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and efficacy of the final product.
化学反応の分析
Types of Reactions
Egfr-IN-60 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogen atoms in the quinazoline core can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and palladium on carbon are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products
The major products formed from these reactions include:
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction reactions.
Substituted Quinazolines: From substitution reactions.
科学的研究の応用
Egfr-IN-60 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the reactivity of quinazoline derivatives.
Biology: Employed in cell culture studies to investigate the role of the epidermal growth factor receptor in cell signaling.
Medicine: Used in preclinical and clinical studies for the treatment of non-small cell lung cancer and other epidermal growth factor receptor-related cancers.
Industry: Utilized in the development of new epidermal growth factor receptor inhibitors with improved efficacy and reduced side effects
作用機序
Egfr-IN-60 exerts its effects by inhibiting the tyrosine kinase activity of the epidermal growth factor receptor. It binds to the adenosine triphosphate (ATP)-binding site of the enzyme, preventing the phosphorylation of downstream signaling proteins. This inhibition disrupts the signaling pathways involved in cell proliferation and survival, leading to the suppression of tumor growth .
類似化合物との比較
Similar Compounds
Gefitinib: Another epidermal growth factor receptor inhibitor used in the treatment of non-small cell lung cancer.
Erlotinib: Similar to gefitinib, it targets the epidermal growth factor receptor and is used for the same indications.
Uniqueness of Egfr-IN-60
This compound is unique due to its high binding affinity and selectivity for specific epidermal growth factor receptor mutations. This makes it particularly effective in treating non-small cell lung cancer patients with these mutations, offering a targeted therapeutic approach with potentially fewer side effects compared to non-selective inhibitors .
特性
分子式 |
C28H28Cl2N6O |
|---|---|
分子量 |
535.5 g/mol |
IUPAC名 |
5-(2,3-dichlorophenyl)-3-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-4-imino-8,8-dimethyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinolin-6-one |
InChI |
InChI=1S/C28H28Cl2N6O/c1-28(2)12-20-23(21(37)13-28)22(18-6-5-7-19(29)25(18)30)24-26(31)36(15-32-27(24)34-20)33-14-16-8-10-17(11-9-16)35(3)4/h5-11,14-15,22,31,34H,12-13H2,1-4H3/b31-26?,33-14+ |
InChIキー |
HFGBVNJPTHYXRL-ZSBAPAOWSA-N |
異性体SMILES |
CC1(CC2=C(C(C3=C(N2)N=CN(C3=N)/N=C/C4=CC=C(C=C4)N(C)C)C5=C(C(=CC=C5)Cl)Cl)C(=O)C1)C |
正規SMILES |
CC1(CC2=C(C(C3=C(N2)N=CN(C3=N)N=CC4=CC=C(C=C4)N(C)C)C5=C(C(=CC=C5)Cl)Cl)C(=O)C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


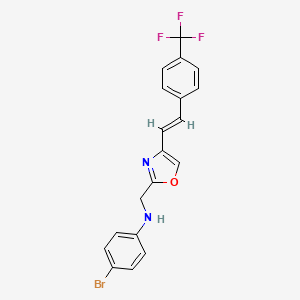
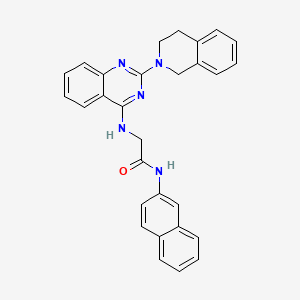
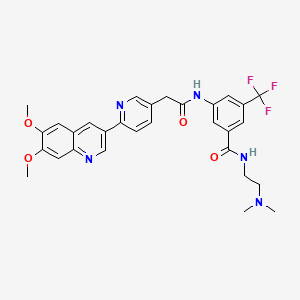
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12410030.png)
![9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(methylamino)-1H-purin-6-one](/img/structure/B12410036.png)
![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12410037.png)

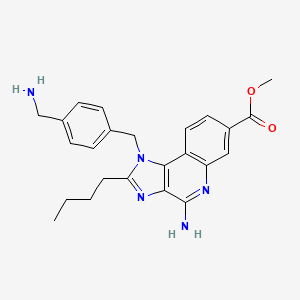
![N-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12410073.png)
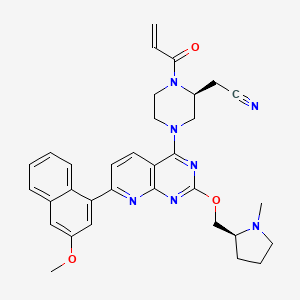
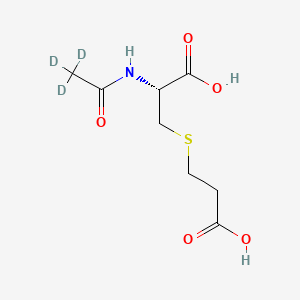
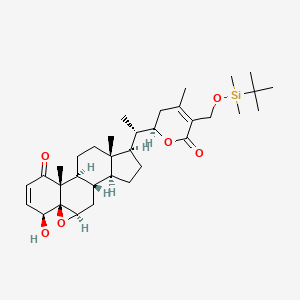
![(2R)-N-[(5-cyclohexylpyridin-2-yl)methyl]-N-(4-oxo-3H-quinazolin-7-yl)-1-(2,3,4,5,6-pentafluorophenyl)sulfonylazetidine-2-carboxamide](/img/structure/B12410099.png)
